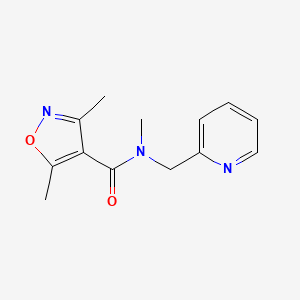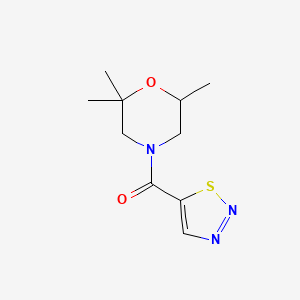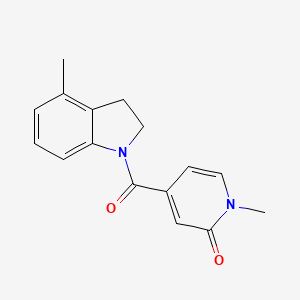
N-(5-chloro-1-methylbenzimidazol-2-yl)-2-methylsulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-1-methylbenzimidazol-2-yl)-2-methylsulfanylacetamide is a chemical compound that has been widely used in scientific research. It is a member of the benzimidazole family of compounds, which have been shown to have a wide range of biological activities. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of N-(5-chloro-1-methylbenzimidazol-2-yl)-2-methylsulfanylacetamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA replication and transcription. The compound has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and physiological effects:
N-(5-chloro-1-methylbenzimidazol-2-yl)-2-methylsulfanylacetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. The compound has also been shown to induce apoptosis in cancer cells. In addition, N-(5-chloro-1-methylbenzimidazol-2-yl)-2-methylsulfanylacetamide has been shown to have antioxidant and anti-inflammatory activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(5-chloro-1-methylbenzimidazol-2-yl)-2-methylsulfanylacetamide in lab experiments include its wide range of biological activities and its ability to inhibit the growth of various bacterial and fungal strains. However, the compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of N-(5-chloro-1-methylbenzimidazol-2-yl)-2-methylsulfanylacetamide. One direction is to study the compound's potential as an anticancer agent. Another direction is to study its potential use in the treatment of bacterial and fungal infections. In addition, further studies are needed to fully understand the compound's mechanism of action and to develop more effective derivatives of N-(5-chloro-1-methylbenzimidazol-2-yl)-2-methylsulfanylacetamide.
Méthodes De Synthèse
N-(5-chloro-1-methylbenzimidazol-2-yl)-2-methylsulfanylacetamide can be synthesized using various methods. One of the most common methods involves the reaction of 5-chloro-1-methylbenzimidazole with thioacetic acid in the presence of a base such as sodium hydroxide. The resulting compound is then treated with methyl iodide to yield N-(5-chloro-1-methylbenzimidazol-2-yl)-2-methylsulfanylacetamide.
Applications De Recherche Scientifique
N-(5-chloro-1-methylbenzimidazol-2-yl)-2-methylsulfanylacetamide has been widely used in scientific research. It has been shown to have antibacterial, antifungal, and antiviral activities. The compound has also been studied for its potential use as an anticancer agent. In addition, N-(5-chloro-1-methylbenzimidazol-2-yl)-2-methylsulfanylacetamide has been used as a tool compound to study the role of benzimidazole derivatives in various biological processes.
Propriétés
IUPAC Name |
N-(5-chloro-1-methylbenzimidazol-2-yl)-2-methylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c1-15-9-4-3-7(12)5-8(9)13-11(15)14-10(16)6-17-2/h3-5H,6H2,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCSBQVKEGILSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N=C1NC(=O)CSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7531229.png)








![3-[(1-Hydroxycyclohexyl)methyl]-6-methylquinazolin-4-one](/img/structure/B7531310.png)